![molecular formula C9H13NO2 B15051500 O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine](/img/structure/B15051500.png)
O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine is an organic compound with the molecular formula C9H13NO2 It is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by a methoxy-3-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For example, the compound can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines. Substitution reactions can result in a variety of substituted hydroxylamine derivatives.
Scientific Research Applications
O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine involves its interaction with molecular targets and pathways. In biological systems, it covalently binds to AP DNA damage sites, inhibiting BER and leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in its potential use as an anti-tumor agent.
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: A simpler derivative of hydroxylamine with a methoxy group instead of the methoxy-3-methylphenylmethyl group.
O-[(2-methoxyphenyl)methyl]hydroxylamine: A similar compound with a methoxyphenyl group instead of the methoxy-3-methylphenyl group.
Uniqueness
O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit BER and potentiate the anti-tumor activity of alkylating agents sets it apart from simpler hydroxylamine derivatives .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO2/c1-7-4-3-5-8(6-12-10)9(7)11-2/h3-5H,6,10H2,1-2H3 |
InChI Key |
UPDSVTFCCOSESN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CON)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasiline-1(2H)-carboxylate](/img/structure/B15051417.png)
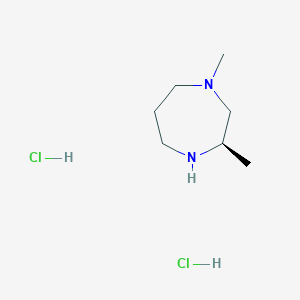
![(1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15051433.png)
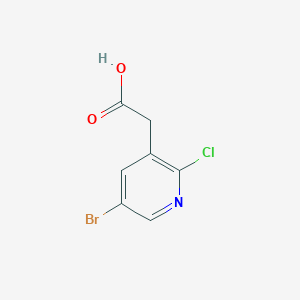
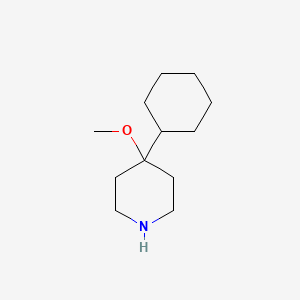
![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B15051450.png)
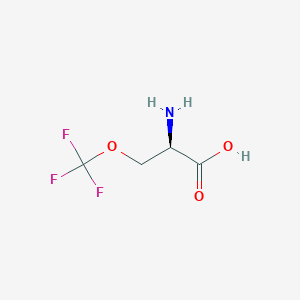
![[(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B15051456.png)
![{3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid](/img/structure/B15051459.png)
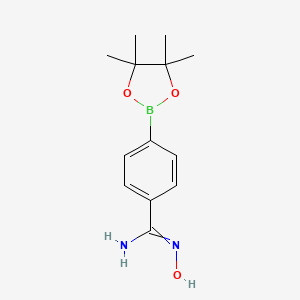
![[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B15051487.png)
![(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B15051492.png)
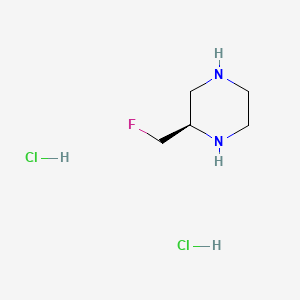
![5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051512.png)
